molecular formula C58H44N2 B14092330 13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.03,12.04,9.018,23]tricosa-1(15),3(12),4,6,8,10,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.03,12.04,9.018,23]tricosa-1(15),3(12),4,6,8,10,16,18,20,22-decaene

13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.03,12.04,9.018,23]tricosa-1(15),3(12),4,6,8,10,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.03,12.04,9.018,23]tricosa-1(15),3(12),4,6,8,10,16,18,20,22-decaene

Katalognummer: B14092330
Molekulargewicht: 769.0 g/mol
InChI-Schlüssel: QWDXDPLELYUDAN-YQOHNZFASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.03,12.04,9.018,23]tricosa-1(15),3(12),4,6,8,10,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.03,12.04,9.018,23]tricosa-1(15),3(12),4,6,8,10,16,18,20,22-decaene” is a highly complex organic molecule. This compound features multiple fused ring systems and chiral centers, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the fused ring systems and the introduction of chiral centers. Common synthetic methods may include:

    Cyclization reactions: to form the ring systems.

    Chiral resolution: or to introduce the chiral centers.

    Coupling reactions: to attach the diphenylethyl groups.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to maximize yield and minimize cost. This might involve:

    Catalytic processes: to improve reaction efficiency.

    Continuous flow chemistry: to scale up the production.

    Purification techniques: such as chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: including halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: might yield ketones or carboxylic acids.

    Reduction: could produce alcohols or amines.

    Substitution: might result in halogenated derivatives or other functionalized compounds.

Wissenschaftliche Forschungsanwendungen

The compound’s unique structure makes it valuable in various fields:

    Chemistry: Studying reaction mechanisms and developing new synthetic methods.

    Biology: Investigating its interactions with biological molecules and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Utilizing its properties in materials science or as a catalyst.

Wirkmechanismus

The mechanism by which the compound exerts its effects would involve:

    Molecular targets: Specific proteins or enzymes that the compound interacts with.

    Pathways involved: Biological pathways that are affected by the compound’s action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Other polycyclic compounds: Molecules with multiple fused ring systems.

    Chiral compounds: Molecules with chiral centers that exhibit similar stereochemistry.

Uniqueness

The compound’s uniqueness lies in its specific arrangement of rings and chiral centers, which may confer unique chemical and biological properties.

Eigenschaften

Molekularformel

C58H44N2

Molekulargewicht

769.0 g/mol

IUPAC-Name

13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.03,12.04,9.018,23]tricosa-1(15),3(12),4,6,8,10,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.03,12.04,9.018,23]tricosa-1(15),3(12),4,6,8,10,16,18,20,22-decaene

InChI

InChI=1S/C58H44N2/c1-3-19-43(20-4-1)57(59-37-45-29-27-39-15-7-11-23-47(39)51(45)35-53-49-25-13-9-17-41(49)31-33-55(53)59)58(44-21-5-2-6-22-44)60-38-46-30-28-40-16-8-12-24-48(40)52(46)36-54-50-26-14-10-18-42(50)32-34-56(54)60/h1-34,57-58H,35-38H2/t57-,58-/m0/s1

InChI-Schlüssel

QWDXDPLELYUDAN-YQOHNZFASA-N

Isomerische SMILES

C1C2=C(CN(C3=C1C4=CC=CC=C4C=C3)[C@@H](C5=CC=CC=C5)[C@H](C6=CC=CC=C6)N7CC8=C(CC9=C7C=CC1=CC=CC=C91)C1=CC=CC=C1C=C8)C=CC1=CC=CC=C21

Kanonische SMILES

C1C2=C(CN(C3=C1C4=CC=CC=C4C=C3)C(C5=CC=CC=C5)C(C6=CC=CC=C6)N7CC8=C(CC9=C7C=CC1=CC=CC=C91)C1=CC=CC=C1C=C8)C=CC1=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.